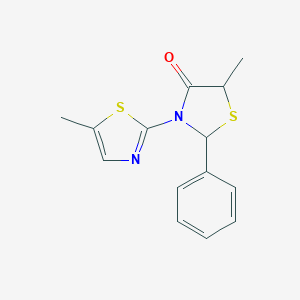
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one, also known as MTZPT or Mitizolam, is a thiazolobenzodiazepine derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.
Mecanismo De Acción
The exact mechanism of action of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to act on the GABA-A receptor, which is the primary target of benzodiazepines. 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been shown to enhance the binding of GABA to the receptor, leading to increased inhibitory neurotransmission and a reduction in anxiety and other symptoms.
Biochemical and Physiological Effects:
Studies have shown that 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has a number of biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. This compound has also been shown to have anticonvulsant and antihypertensive properties, making it a potential candidate for the treatment of epilepsy and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one in laboratory experiments is its potent anxiolytic properties, which make it a useful tool for studying the mechanisms of anxiety and related disorders. However, one of the limitations of this compound is its potential for abuse and dependence, which must be carefully monitored in research studies.
Direcciones Futuras
There are several potential future directions for research on 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one. One possible avenue of investigation is the development of new analogs with improved therapeutic properties, such as increased selectivity for specific GABA-A receptor subtypes. Another area of interest is the study of the long-term effects of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one use, including the potential for tolerance and withdrawal symptoms. Finally, further research is needed to fully understand the mechanisms of action of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one and its potential applications in the treatment of anxiety and other disorders.
Métodos De Síntesis
The synthesis of 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 2-phenyl-2-thiazoline-4-one in the presence of a base, followed by the addition of methyl iodide to form the final product. This method has been successfully used to produce 5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one in high yields and purity.
Aplicaciones Científicas De Investigación
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one has been the subject of numerous scientific studies, particularly in the field of pharmacology. Research has shown that this compound has potent anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders such as generalized anxiety disorder, panic disorder, and social anxiety disorder.
Propiedades
Nombre del producto |
5-Methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C14H14N2OS2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H14N2OS2/c1-9-8-15-14(18-9)16-12(17)10(2)19-13(16)11-6-4-3-5-7-11/h3-8,10,13H,1-2H3 |
Clave InChI |
WAVLUZKYVMGPIR-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=C(S3)C |
SMILES canónico |
CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC=C(S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)

![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)